Cas no 1806759-67-0 (2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride)

2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride
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- Inchi: 1S/C7H4ClF3N2O5S/c1-3-6(13(14)15)4(19(8,16)17)2-5(12-3)18-7(9,10)11/h2H,1H3
- InChI Key: YQXAEMMOIKBUAK-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(N=C(C)C=1[N+](=O)[O-])OC(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 445
- Topological Polar Surface Area: 111
- XLogP3: 2.6
2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029082578-1g |
2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride |
1806759-67-0 | 97% | 1g |
$1,490.00 | 2022-03-31 |
2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride Related Literature
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on 2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride
Comprehensive Overview of 2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride (CAS No. 1806759-67-0)
The compound 2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride (CAS No. 1806759-67-0) is a highly specialized chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyridine core substituted with methyl, nitro, trifluoromethoxy, and sulfonyl chloride groups, makes it a valuable building block for synthesizing complex molecules. Researchers and industry professionals frequently search for this compound due to its role in developing novel active pharmaceutical ingredients (APIs) and crop protection agents.
In recent years, the demand for nitro-substituted pyridine derivatives has surged, driven by their utility in drug discovery and material science. The presence of the trifluoromethoxy group in 2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride enhances its lipophilicity and metabolic stability, making it particularly attractive for designing bioactive molecules. This aligns with the growing trend of incorporating fluorinated moieties into pharmaceuticals to improve efficacy and reduce side effects.
From a synthetic chemistry perspective, the sulfonyl chloride functionality in this compound offers versatile reactivity, enabling facile derivatization into sulfonamides, sulfonate esters, and other sulfur-containing derivatives. This property is highly sought after in medicinal chemistry, where sulfonamide-based drugs continue to dominate therapeutic areas such as antibacterials, diuretics, and anticancer agents. Searches for sulfonyl chloride applications and pyridine sulfonylation techniques often lead to this compound as a key example.
Environmental and regulatory considerations are also shaping the discourse around compounds like 2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride. With increasing emphasis on green chemistry, researchers are exploring sustainable methods for its synthesis and purification. Questions about its biodegradability and eco-friendly alternatives are frequently raised in academic and industrial forums, reflecting broader concerns about chemical sustainability.
The compound's CAS No. 1806759-67-0 serves as a critical identifier in global chemical databases, ensuring accurate tracking and compliance with REACH and other regulatory frameworks. Its inclusion in patent literature and scientific publications underscores its importance in cutting-edge research. For instance, recent studies highlight its potential in kinase inhibitor development, a hot topic in oncology research.
In summary, 2-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride represents a convergence of structural complexity, functional diversity, and practical utility. Its relevance to drug design, agrochemical innovation, and sustainable chemistry ensures continued interest from the scientific community. As research progresses, this compound is likely to remain a focal point for advancements in heterocyclic chemistry and molecular engineering.
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